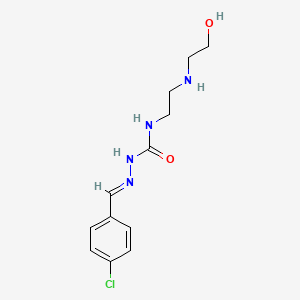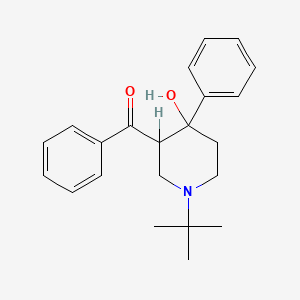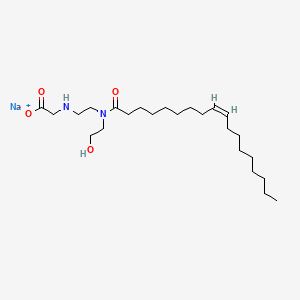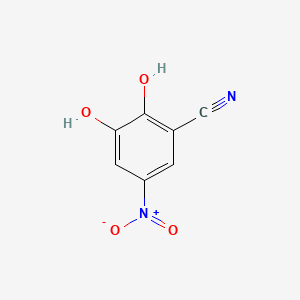
2,3-Dihydroxy-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O4 It is a derivative of benzonitrile, characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 2,3-dihydroxybenzonitrile. This reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis from 2,3-dialkoxybenzoic acid. This method eliminates the need for isolating intermediates, making the process more efficient and cost-effective. The reaction proceeds through a series of steps, including acid halide formation, amide formation, nitrile formation, and dealkylation .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-5-nitrobenzonitrile involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. Its hydroxyl and nitro groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can influence cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain redox reactions.
3,4-Dihydroxybenzonitrile: Has hydroxyl groups in different positions, affecting its chemical properties and reactivity.
2-Hydroxy-5-nitrobenzonitrile: Similar structure but with only one hydroxyl group, leading to different reactivity and applications
Uniqueness
2,3-Dihydroxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties. The presence of both hydroxyl and nitro groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
116314-86-4 |
|---|---|
Molekularformel |
C7H4N2O4 |
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
2,3-dihydroxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)2-6(10)7(4)11/h1-2,10-11H |
InChI-Schlüssel |
NNQAESZIAYMADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


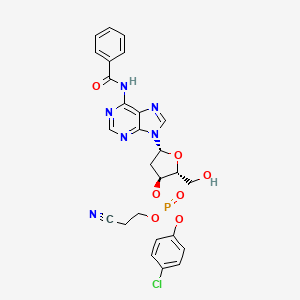

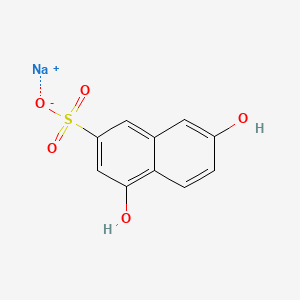
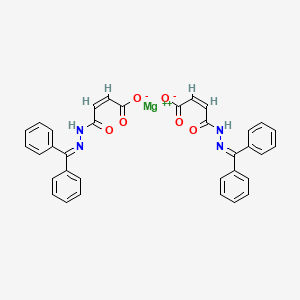
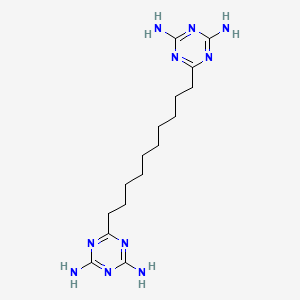


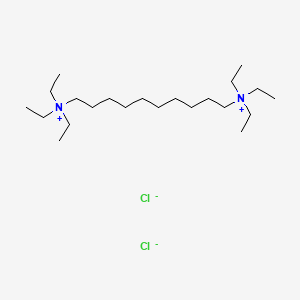
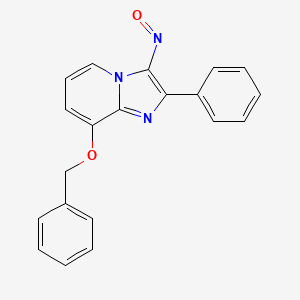
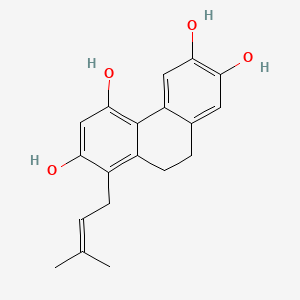
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
